molecular formula C16H15N3O2S B2745255 3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-75-7

3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2745255
CAS RN: 851944-75-7
M. Wt: 313.38
InChI Key: NMZMGSFXGCZTEL-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are part of the genetic material of deoxyribonucleic acid (DNA) and have demonstrated various biological activities .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The specific molecular structure of “3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Reactions

The synthesis and reactions of thiazolo[3,2-a]pyrimidine derivatives have been a subject of interest due to their potential in forming various bioactive compounds. Kappe and Roschger (1989) explored the synthesis of thiazolo[3,2-a]pyrimidines by condensation of Biginelli-compounds with dielectrophiles, revealing routes to pyrimido[2,3-b]thiazines and indeno[1,2-d]pyrimidines, among others (Kappe & Roschger, 1989). Additionally, the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines has been investigated, highlighting the reactivity of these compounds with amines to yield primary and secondary amide derivatives (Peterlin-Mašič et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Research on thiazolo[3,2-a]pyrimidine derivatives has also shown promising biological activities. Kolisnyk et al. (2015) synthesized a series of novel derivatives displaying antimicrobial activity, suggesting these compounds as potential antimicrobial agents (Kolisnyk et al., 2015). Furthermore, Tozkoparan et al. (1999) reported on the anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives, indicating their potential as therapeutic agents for inflammation (Tozkoparan et al., 1999).

Structural and Supramolecular Studies

Investigations into the structural aspects of thiazolo[3,2-a]pyrimidines reveal insights into their conformational features and supramolecular aggregation. Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, providing valuable information on their conformational properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

3-methyl-5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-9-22-16-17-8-13(15(21)19(10)16)14(20)18-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZMGSFXGCZTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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